![molecular formula C5H7N5O2 B2404994 N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide CAS No. 374768-83-9](/img/no-structure.png)

N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

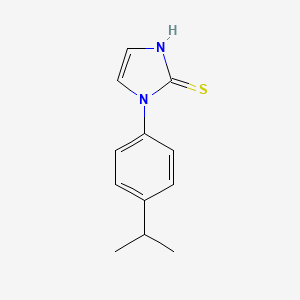

“N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications .

Synthesis Analysis

The synthesis of oxadiazoles involves various strategies . The exact method for synthesizing “this compound” would depend on the specific substituents and the desired properties of the final product .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Oxadiazoles can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

1. Therapeutic Potential in Depression Treatment

The AMPA receptor agonist, closely related to the chemical structure of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide, has been identified as having significant potential in the treatment of depression. Notably, these agonists demonstrate rapid onset of antidepressant effects and may be pivotal in developing new antidepressants with fewer side effects (Yang et al., 2012).

2. Biological Interactions and Therapeutic Applications

The 1,3,4-oxadiazole ring, a core component of this compound, showcases a wide array of bioactivities due to its ability to bind effectively with different enzymes and receptors. This binding leads to a multitude of therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral properties. This underlines the importance of 1,3,4-oxadiazole-based compounds in medicinal chemistry and their continued development for various therapeutic uses (Verma et al., 2019).

3. Role in Glutamatergic Neurotransmission

The this compound structure is pertinent to the functionality of ionotropic glutamate receptors, especially NMDA receptors, which play a crucial role in excitatory neurotransmission and neural plasticity. Disruptions in NMDA receptor functionality are associated with psychiatric and neurological diseases, thus positioning NMDA receptor modulators as potential therapeutic agents for these conditions (Horak et al., 2014).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide involves the condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "4-amino-1,2,5-oxadiazole-3-carboxylic acid", "N,N-dimethylformamide dimethyl acetal", "sodium borohydride", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in a suitable solvent such as methanol to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with acetic anhydride in the presence of a catalyst such as pyridine to form the final product, N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide." ] } | |

Número CAS |

374768-83-9 |

Fórmula molecular |

C5H7N5O2 |

Peso molecular |

169.144 |

Nombre IUPAC |

N-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide |

InChI |

InChI=1S/C5H7N5O2/c1-2(11)8-4(6)3-5(7)10-12-9-3/h1H3,(H2,7,10)(H2,6,8,11) |

Clave InChI |

SCJWBQNKFGEKED-UHFFFAOYSA-N |

SMILES |

CC(=O)N=C(C1=NON=C1N)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

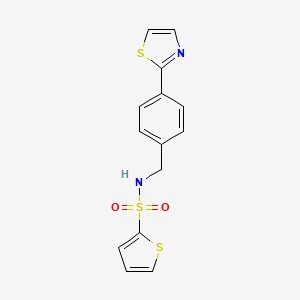

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404927.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2404929.png)